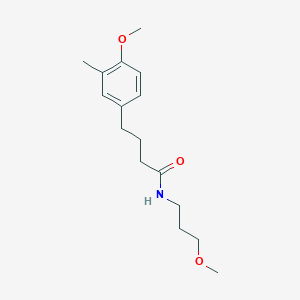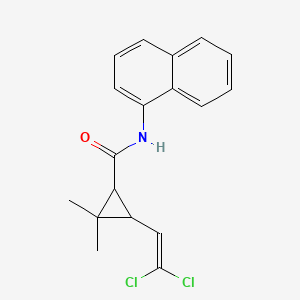
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide, also known as MMMPB, is a chemical compound that belongs to the family of phenylacetamides. It is a synthetic compound that has shown potential in scientific research as a novel psychoactive substance. MMMPB has been found to exhibit stimulant-like effects and has been investigated for its potential use in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it is believed to act on the dopamine and norepinephrine systems in the brain, which are involved in regulating mood, attention, and movement. This compound has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity and improve cognitive function in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain. However, the long-term effects of this compound on the brain and other organs are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide in lab experiments is its potential as a novel psychoactive substance. It may have unique properties that could lead to the development of new treatments for neurological disorders. However, the use of this compound in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs.
Future Directions
There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide. One area of interest is its potential use in the treatment of Parkinson's disease and other movement disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other organs. Finally, research is needed to develop safer and more effective treatments for neurological disorders using this compound and other novel psychoactive substances.
In conclusion, this compound is a synthetic compound that has shown potential in scientific research as a novel psychoactive substance. It has been investigated for its potential use in the treatment of various neurological disorders and has been found to exhibit stimulant-like effects. This compound may have unique properties that could lead to the development of new treatments for neurological disorders. However, its use in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs. Further research is needed to determine the safety and efficacy of this compound as a treatment for neurological disorders.
Synthesis Methods
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is p-anisaldehyde, which is reacted with methylamine to form 4-methoxy-3-methylphenylacetone. This intermediate is then reacted with 3-methoxypropylamine in the presence of a reducing agent to yield this compound.
Scientific Research Applications
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide has been investigated for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit stimulant-like effects and may have potential as a cognitive enhancer. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-12-14(8-9-15(13)20-3)6-4-7-16(18)17-10-5-11-19-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCEXWCHPTROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014564.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5014572.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)

![2-(4-chlorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5014593.png)
![3-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5014601.png)

![17-(2-biphenylyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5014613.png)
![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5014618.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5014642.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)